Hydroxy Ipronidazole-d3

概要

説明

Hydroxy Ipronidazole-d3 is the deuterium labeled Hydroxy ipronidazole . It is a metabolite of nitroimidazole antibiotics, such as ipronidazole (IPZ). Hydroxy ipronidazole may have similar mutagenic potential as the parent compound .

Molecular Structure Analysis

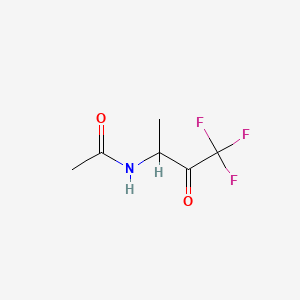

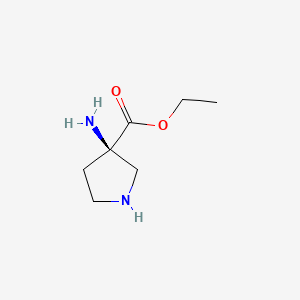

The molecular formula of Hydroxy Ipronidazole-d3 is C7H11N3O3 . The InChI string representation of its structure is InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3 . The Canonical SMILES representation is CC(C)(C1=NC=C(N1C)N+[O-])O .

Physical And Chemical Properties Analysis

Hydroxy Ipronidazole-d3 is a yellow solid . Its molecular weight is 188.20 g/mol .

科学的研究の応用

Mass Spectrometry Internal Standard

Hydroxy Ipronidazole-d3: is primarily used as an internal standard for the quantification of hydroxy ipronidazole by GC- or LC-MS (Gas Chromatography or Liquid Chromatography-Mass Spectrometry) . This application is crucial for ensuring accurate and reliable measurements in analytical chemistry, particularly in the detection of nitroimidazole compounds and their metabolites.

Antiprotozoal Research

As a metabolite of the nitroimidazole antiprotozoal agent ipronidazole, Hydroxy Ipronidazole-d3 is significant in research related to parasitic diseases like trichomoniasis . It helps in understanding the metabolism and action mechanism of antiprotozoal drugs.

Toxicology and Xenobiotic Metabolism

In toxicology, Hydroxy Ipronidazole-d3 aids in studying the metabolism of xenobiotics—chemicals not naturally found in organisms. It’s particularly used in the research of drug metabolites, contributing to the development of safer pharmaceuticals .

Immunology and Inflammation

This compound is also relevant in the field of immunology. It can be used to explore how certain drugs influence the immune response, especially in conditions involving inflammation and the body’s defense against pathogens .

Neutrophil Biology

Hydroxy Ipronidazole-d3 can be utilized in studying neutrophil biology. Neutrophils play a key role in the immune system, and this compound helps in examining their pathogen defense mechanisms, such as phagocytosis, degranulation, and NETosis .

Infectious Disease

Lastly, it’s used in the broader research area of infectious diseases. By understanding the metabolites of drugs like ipronidazole, researchers can develop better treatments for infections caused by protozoa .

作用機序

Target of Action

Hydroxy Ipronidazole-d3 is the deuterium labeled Hydroxy Ipronidazole . Hydroxy Ipronidazole (Ipronidazole-OH) is a metabolite of nitroimidazole antibiotics, such as ipronidazole (IPZ) . Nitroimidazole antibiotics are primarily used to treat protozoal infections and certain bacterial infections .

Mode of Action

It is known that hydroxy ipronidazole (ipronidazole-oh) may have a similar mutagenic potential as the parent compound . This suggests that Hydroxy Ipronidazole-d3 might interact with its targets in a similar manner as Ipronidazole, potentially causing changes in the DNA of the microorganisms it targets .

Biochemical Pathways

As a metabolite of nitroimidazole antibiotics, it is likely involved in the same pathways as its parent compound, ipronidazole . Nitroimidazole antibiotics are known to interfere with the DNA synthesis of microorganisms, leading to their death .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Given its potential mutagenic properties, it may cause changes in the dna of the microorganisms it targets, leading to their death .

Action Environment

Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially influence its action .

特性

IUPAC Name |

2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHPMNDYKOSVFR-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1C(C)(C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857781 | |

| Record name | 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Ipronidazole-d3 | |

CAS RN |

1156508-86-9 | |

| Record name | 2-[1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)